![molecular formula C8H8BrF3N2O2 B8251504 Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B8251504.png)
Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate is an organic compound that features a pyrazole ring substituted with a bromo and trifluoromethyl group
Preparation Methods
The synthesis of Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the bromo and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.
Esterification: The final step involves esterification to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Scientific Research Applications
Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its bioactive pyrazole core.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate can be compared with other pyrazole derivatives such as:
Ethyl 2-[4-bromo-3-fluorophenyl]acetate: Similar in structure but with a fluorophenyl group instead of a pyrazole ring.
4-Bromo-α,α,α-trifluorotoluene: Contains a trifluoromethyl group but lacks the pyrazole ring.
Various trifluoromethyl pyrazoles: These compounds share the trifluoromethyl group but differ in other substituents on the pyrazole ring.
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-2-16-6(15)4-14-3-5(9)7(13-14)8(10,11)12/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQQJVCKHFXQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
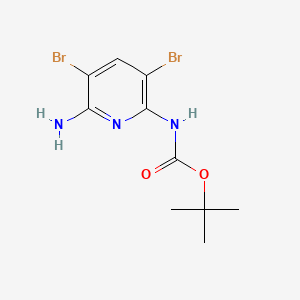
![Dimethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B8251425.png)
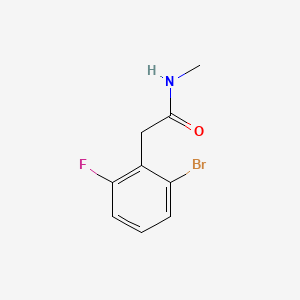
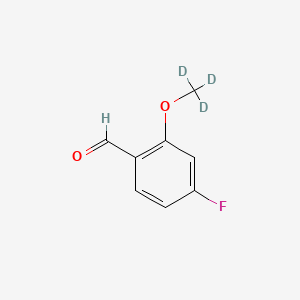
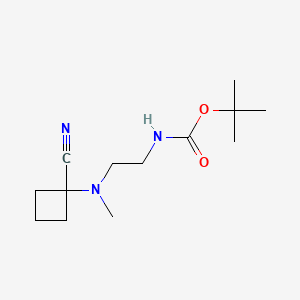
![1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride](/img/structure/B8251469.png)
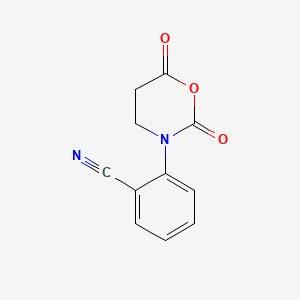
![methyl 4-[(4-methoxyphenyl)methyl]-3-oxo-5H-1,4-benzoxazepine-7-carboxylate](/img/structure/B8251475.png)
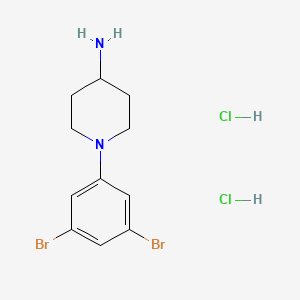
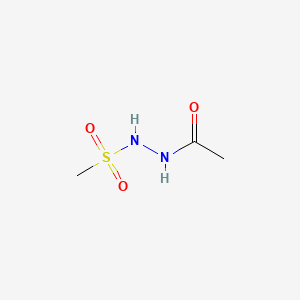
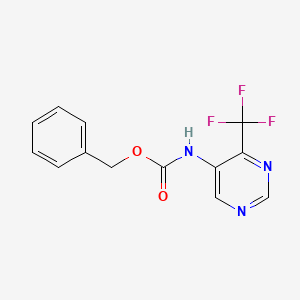
![2-[[2-Bromo-4-(trifluoromethyl)phenyl]methylamino]ethanol](/img/structure/B8251498.png)
![Benzyl 7'-fluoro-4'-oxo-1',3'-dihydrospiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B8251502.png)
![2-[2-(Methylamino)-5-nitrophenoxy]ethanol](/img/structure/B8251536.png)
